

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of MB-07811

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Compound of Interest

Compound Name: MB-07811

Cat. No.: B1676235

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Introduction

MB-07811, also known as VK-2809, is a novel, orally available, liver-targeted prodrug of a potent thyroid hormone receptor-beta ($TR\beta$) agonist, MB07344 (VK2809A). By selectively activating $TR\beta$ in the liver, **MB-07811** offers a promising therapeutic approach for metabolic disorders such as hypercholesterolemia and non-alcoholic steatohepatitis (NASH). Its liver-targeting mechanism is designed to minimize the potential side effects associated with systemic thyroid hormone receptor activation. These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **MB-07811**, along with detailed protocols for preclinical evaluation.

Pharmacokinetic Profile

MB-07811 is designed for efficient oral absorption and rapid first-pass metabolism in the liver. The prodrug is selectively cleaved by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly expressed in hepatocytes, to release the active metabolite, MB07344.^{[1][2]} This targeted activation leads to a high concentration of the active compound in the liver, while limiting systemic exposure and potential off-target effects.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats, dogs, and monkeys have demonstrated the liver-targeting properties of **MB-07811**. Following intravenous administration, the plasma clearance of **MB-07811** was high, and the volume of distribution was extensive. Despite good absorption after oral administration, the systemic bioavailability of the prodrug was low (3-10%), indicating a significant first-pass effect in the liver.[3]

Table 1: Preclinical Plasma Cmax of Active Metabolite MB07344 After Intravenous Administration of **MB-07811** (3 mg/kg)

| Species | Cmax of MB07344 (µg/mL) |
|-------------------------------------|-------------------------|
| Rat | 0.09 |
| Dog | 0.01 |
| Monkey | 0.63 |
| Data from Fujitaki et al., 2008.[3] | |

Clinical Pharmacokinetics

In a Phase 1 multiple ascending dose study in subjects with mild hypercholesterolemia, daily oral administration of **MB-07811** for 14 days was found to be safe and well-tolerated. The exposure to both **MB-07811** and its active metabolite, MB07344, increased in a dose-proportional manner.[1]

Table 2: Human Pharmacokinetic Parameters of **MB-07811** and its Active Metabolite (MB07344) after 14 Days of Oral Dosing

| Parameter | MB-07811 (Prodrug) | MB07344 (Active Metabolite) |
|---|-------------------------|-----------------------------|
| Tmax (hours) | 0.5 - 3 | Not specified |
| Terminal Half-life (hours) | 7 - 20 (dose-dependent) | 13 - 41 (dose-dependent) |
| Renal Excretion | < 3% | < 3% |
| Data from a Phase 1 study of VK2809.[1] | | |

Pharmacodynamic Effects

The pharmacodynamic activity of **MB-07811** is mediated by the selective TR β agonism of its active metabolite, MB07344. Activation of TR β in the liver leads to the upregulation of genes involved in lipid metabolism, resulting in significant reductions in plasma lipids and hepatic steatosis.

Preclinical Pharmacodynamics

In diet-induced obese mice, oral administration of **MB-07811** (0.3-30 mg/kg) once daily for 14 days resulted in a reduction of total plasma cholesterol and up to a 40% reduction in plasma triglycerides at the highest doses.[4] Studies in rabbits, dogs, and monkeys have also demonstrated the cholesterol-lowering effects of **MB-07811**, both as a monotherapy and in combination with atorvastatin, where it showed additive effects.[5]

Clinical Pharmacodynamics

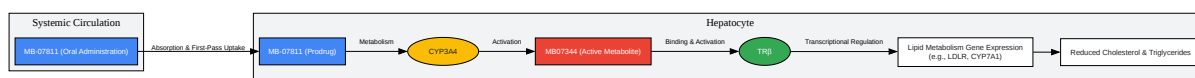
A Phase 1b study in subjects with mild hypercholesterolemia demonstrated statistically significant and clinically meaningful reductions in several key lipid parameters after 14 days of treatment.[1] More recent Phase 2b trials in patients with biopsy-confirmed NASH have shown significant reductions in liver fat content.[6]

Table 3: Placebo-Adjusted Reductions in Lipid Parameters in a Phase 1b Study of **MB-07811** (VK-2809)

| Parameter | Percent Reduction from Baseline |
|--|---------------------------------|
| LDL-Cholesterol | up to 41.2% |
| Triglycerides | up to 78.6% |
| Non-HDL-Cholesterol | up to 44.2% |
| Data from a Phase 1 study of VK2809 at doses of 5.0 mg and above.[1] | |

Signaling Pathway and Mechanism of Action

The mechanism of action of **MB-07811** involves a two-step process: liver-specific activation followed by TR β -mediated gene regulation.



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Caption: Liver-targeted activation and mechanism of action of **MB-07811**.

Experimental Protocols

Protocol 1: Evaluation of MB-07811 in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to assess the pharmacodynamic effects of **MB-07811** on lipid parameters and hepatic steatosis in a DIO mouse model.

1. Animal Model and Diet:

- Use male C57BL/6J mice, 6-8 weeks of age.
- Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.

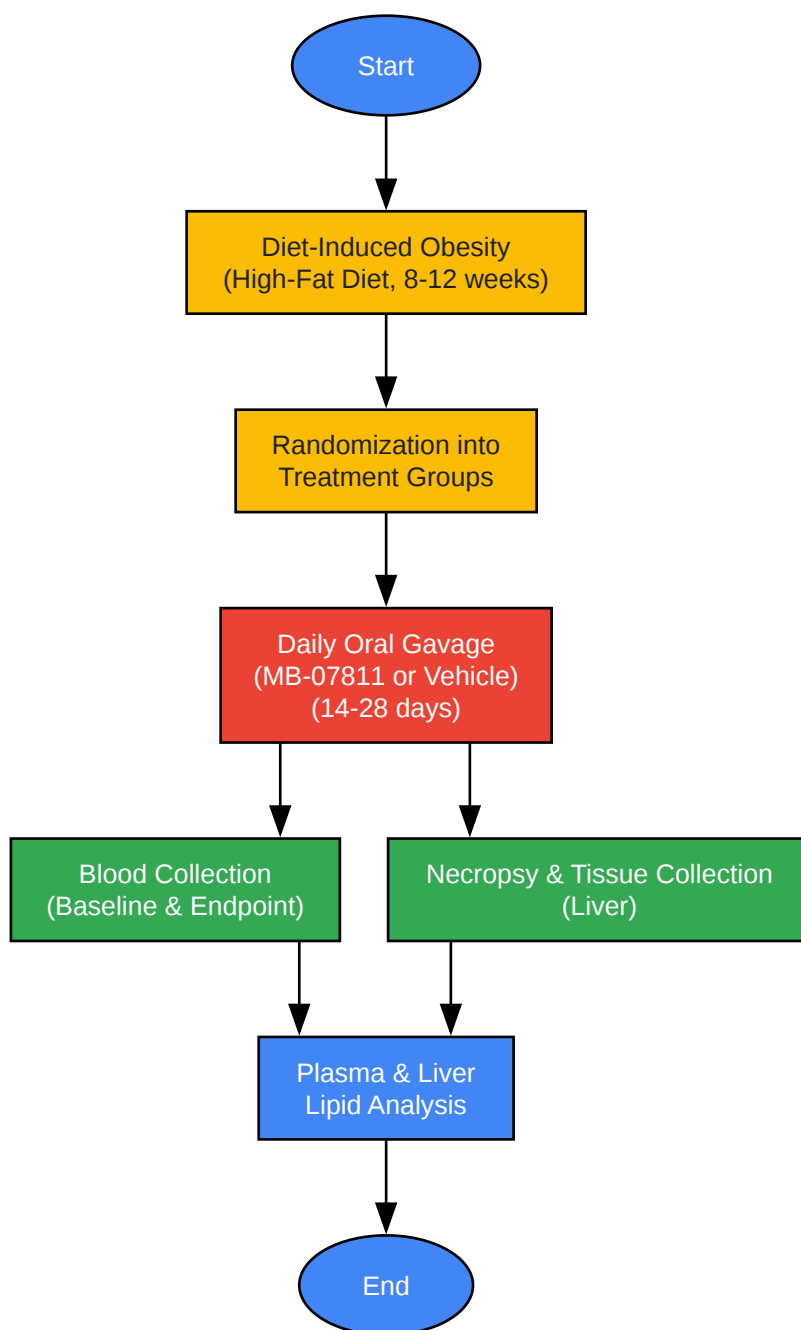
2. Drug Preparation and Administration:

- Prepare a suspension of **MB-07811** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Administer **MB-07811** or vehicle control once daily via oral gavage at desired doses (e.g., 0.3, 1, 3, 10, 30 mg/kg).

- The treatment duration is typically 14 to 28 days.

3. Sample Collection and Analysis:

- Collect blood samples via tail vein or retro-orbital sinus at baseline and at the end of the treatment period.
- Separate plasma by centrifugation and store at -80°C until analysis.
- At the end of the study, euthanize mice and collect liver tissue for histological analysis and lipid content measurement.
- Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercially available enzymatic assay kits or by LC-MS based methods.
- For liver lipid analysis, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by quantification.



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Caption: Experimental workflow for a preclinical study of **MB-07811**.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol is for determining the metabolic stability and CYP3A4-mediated conversion of **MB-07811** to MB07344.

1. Materials:

- **MB-07811**
- Human liver microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- 100 mM potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction quenching)
- LC-MS/MS system for analysis

2. Incubation:

- Pre-incubate **MB-07811** (e.g., 1 μ M) with HLM (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- To confirm CYP3A4 involvement, run parallel incubations with a selective CYP3A4 inhibitor (e.g., ketoconazole).

3. Sample Analysis:

- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant for the concentrations of **MB-07811** and MB07344 using a validated LC-MS/MS method.
- Calculate the rate of disappearance of **MB-07811** and the rate of formation of MB07344.

Conclusion

MB-07811 demonstrates a favorable pharmacokinetic and pharmacodynamic profile as a liver-targeted TR β agonist. Its selective activation in the liver leads to potent lipid-lowering effects with a reduced risk of systemic side effects. The provided protocols offer a framework for the preclinical evaluation of **MB-07811** and similar compounds in the development of therapies for metabolic diseases.

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